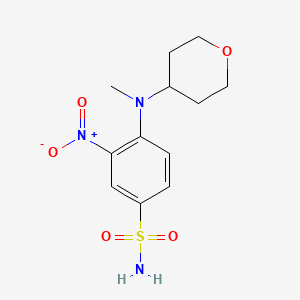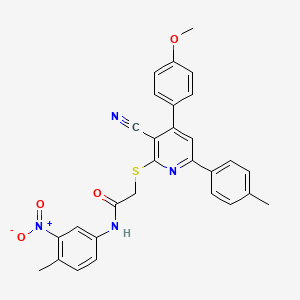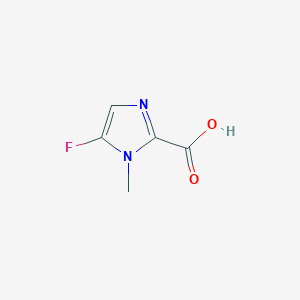
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The fluorine substitution at the 5-position and the carboxylic acid group at the 2-position make this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium methoxide in dioxane for methoxy substitution.
Cyclization: Nickel catalysts for cyclization of amido-nitriles.
Major Products
The major products depend on the type of reaction. For substitution reactions, the products would be derivatives where the fluorine atom is replaced by another group, such as a methoxy group .
Applications De Recherche Scientifique
Mécanisme D'action
The specific mechanism of action for 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole-5-carboxylic acid: Lacks the fluorine substitution, which may affect its reactivity and applications.
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid: Contains a trifluoromethyl group instead of a single fluorine atom, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both a fluorine atom and a carboxylic acid group in 5-Fluoro-1-methyl-1H-imidazole-2-carboxylic acid makes it unique. The fluorine atom can enhance the compound’s stability and reactivity, while the carboxylic acid group can participate in various chemical reactions, making it a versatile building block for further synthesis .
Propriétés
Formule moléculaire |
C5H5FN2O2 |
|---|---|
Poids moléculaire |
144.10 g/mol |
Nom IUPAC |
5-fluoro-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C5H5FN2O2/c1-8-3(6)2-7-4(8)5(9)10/h2H,1H3,(H,9,10) |
Clé InChI |
BPIIJWNSHWQVAF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


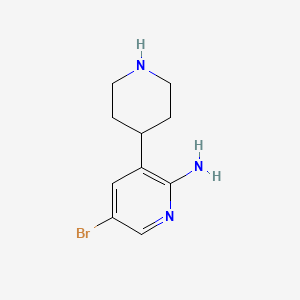
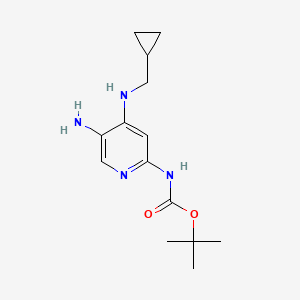
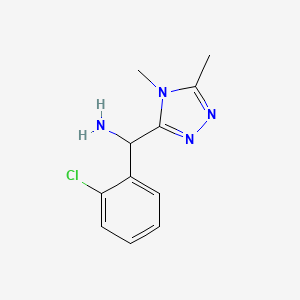

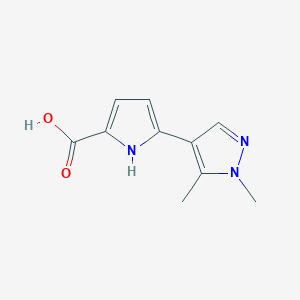
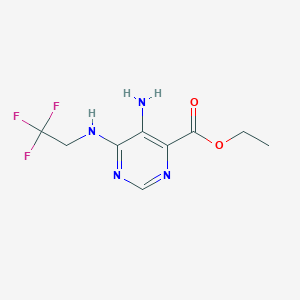


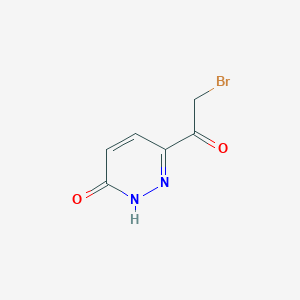
![3-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055585.png)


